![molecular formula C24H46O2S B026378 Dodecanethioic acid, anhydrosulfide CAS No. 19659-64-4](/img/structure/B26378.png)
Dodecanethioic acid, anhydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanethioic acid, anhydrosulfide, also known as 1-dodecanethiol, is a sulfur-containing organic compound with the chemical formula CH3(CH2)10CH2SH. This compound is used in various scientific research applications due to its unique properties and potential benefits.
Wissenschaftliche Forschungsanwendungen
Dodecanethioic acid, anhydrosulfide has various scientific research applications due to its unique properties. It is commonly used as a surface-modifying agent due to its ability to form self-assembled monolayers on metal surfaces. These monolayers can be used to improve the properties of metal surfaces such as corrosion resistance, lubrication, and adhesion.
In addition, this compound has been used in various biomedical applications. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been used in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of dodecanethioic acid, anhydrosulfide is not fully understood. However, it is believed that the sulfur atom in the compound plays a key role in its biological activity. The sulfur atom can form covalent bonds with various biological molecules, leading to the formation of stable complexes. These complexes can then interact with other biological molecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dodecanethioic acid, anhydrosulfide is its ability to form self-assembled monolayers on metal surfaces. This property makes it a valuable tool for the modification of metal surfaces in various applications. In addition, its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new drugs.
However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research of dodecanethioic acid, anhydrosulfide. One potential direction is the development of new antimicrobial agents based on the compound. Another potential direction is the development of new drug delivery systems based on the compound. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
This compound is a sulfur-containing organic compound with various scientific research applications. It is commonly used as a surface-modifying agent and has potential applications in the development of new antimicrobial agents and drug delivery systems. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of dodecanethioic acid, anhydrosulfide can be achieved through the reaction of dodecanethiol with sulfuric acid. This reaction results in the removal of water from the dodecanethiol molecule, forming this compound. The purity of the synthesized compound can be improved through various purification techniques such as distillation, recrystallization, and chromatography.
Eigenschaften
CAS-Nummer |
19659-64-4 |
---|---|
Molekularformel |
C24H46O2S |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
S-dodecanoyl dodecanethioate |
InChI |
InChI=1S/C24H46O2S/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
UBUWMRSBMYUJAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC |
Andere CAS-Nummern |
19659-64-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.